molecular formula C15H15FN6O2S B4320165 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE

Cat. No.: B4320165
M. Wt: 362.4 g/mol
InChI Key: STMKZCMTSNXUEJ-UHFFFAOYSA-N
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Description

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method starts with the preparation of the triazole core, followed by the introduction of the fluorobenzylthio and nitroimidazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different substituents.

Scientific Research Applications

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific biological targets.

    Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme functions.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.

    Omeprazole: A triazole derivative used as a proton pump inhibitor for treating gastric ulcers.

Uniqueness

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE is unique due to its combination of a triazole core with fluorobenzylthio and nitroimidazole groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S/c1-10-17-7-14(22(23)24)21(10)8-13-18-19-15(20(13)2)25-9-11-4-3-5-12(16)6-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKZCMTSNXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C)SCC3=CC(=CC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE

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